1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine
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Overview
Description
1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine is a complex organic compound that features a pyrrolidine ring, a nitrobenzoyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine typically involves multi-step organic reactionsThe final step involves the cyclization to form the pyrrolidine ring under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorophenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Ethynyl-2-fluorobenzene: Shares the fluorophenyl group but lacks the nitrobenzoyl and pyrrolidine components.
2-(4-Fluorophenyl)-2-(1-pyrrolidinyl)ethanamine: Contains both the fluorophenyl and pyrrolidine groups but differs in the overall structure.
Pyridine, 4-[(1E)-2-(4-fluorophenyl)ethenyl]: Similar in having the fluorophenyl group but with a pyridine ring instead of a pyrrolidine ring.
Uniqueness
1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine is unique due to its combination of a nitrobenzoyl group, a fluorophenyl group, and a pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C19H17FN2O3 |
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Molecular Weight |
340.3 g/mol |
IUPAC Name |
[2-[(E)-2-(4-fluorophenyl)ethenyl]-3-nitrophenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C19H17FN2O3/c20-15-9-6-14(7-10-15)8-11-16-17(4-3-5-18(16)22(24)25)19(23)21-12-1-2-13-21/h3-11H,1-2,12-13H2/b11-8+ |
InChI Key |
OMKJLTOBBGRAHT-DHZHZOJOSA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])/C=C/C3=CC=C(C=C3)F |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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